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Executive Summary
Crustacean cardioactive peptide (CCAP) is a highly conserved neuropeptide that has

transcended its initial discovery as a regulator of heart rate in crustaceans to become a key

player in a multitude of physiological processes across the arthropod phylum. This technical

guide provides a comprehensive overview of the discovery, history, and multifaceted functions

of CCAP. It details the pioneering experiments that led to its isolation and characterization,

outlines its diverse physiological roles, and elucidates its molecular signaling pathways. This

document is intended to serve as a valuable resource for researchers in neurobiology,

endocrinology, and pharmacology, as well as for professionals in the field of drug development

seeking to understand the intricacies of this pivotal neuropeptide.

Discovery and Initial Characterization
The story of Crustacean Cardioactive Peptide (CCAP) begins in the 1980s with the

investigation of cardioexcitatory substances in the pericardial organs (POs) of the shore crab,

Carcinus maenas. The POs, recognized as neurohemal structures, were known to store and

release substances that regulate heart function.
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In a landmark 1987 study by Stangier and colleagues, a novel cardioactive peptide was

isolated from the POs of C. maenas.[1] The peptide was purified to homogeneity using a two-

step reversed-phase high-performance liquid chromatography (HPLC) procedure.[1][2][3]

Subsequent analysis revealed CCAP to be a nonapeptide with the primary structure Pro-Phe-

Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH2.[4] A critical feature of its structure is a disulfide bridge

between the cysteine residues at positions 3 and 9, forming a cyclic structure, and a C-terminal

amidation, which was found to be crucial for its biological activity.[1][2][4] The non-amidated

form of the peptide showed significantly lower potency in bioassays.[1][2]

Initial physiological studies demonstrated that CCAP has potent positive inotropic and

chronotropic effects on the semi-isolated crab heart, meaning it increases both the force and

rate of contraction.[1][2] The two pericardial organs of a single crab were found to contain

approximately 30-40 pmol of this potent neuropeptide.[1][2]

Experimental Protocols: The Foundation of
Discovery
The foundational research on CCAP relied on a combination of meticulous biochemical and

physiological techniques. The following sections provide a detailed overview of the key

experimental protocols employed in its initial discovery and characterization.

Peptide Extraction and Purification from Pericardial
Organs
The initial isolation of CCAP from the pericardial organs of Carcinus maenas involved a multi-

step process to extract and purify the peptide.

Protocol:

Tissue Dissection: Pericardial organs were dissected from shore crabs (Carcinus maenas).

Homogenization: The dissected tissues were homogenized in an appropriate extraction

solution, typically an acidic solvent (e.g., methanol/water/acetic acid) to prevent enzymatic

degradation.

Centrifugation: The homogenate was centrifuged at high speed to pellet cellular debris.
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Supernatant Collection: The supernatant, containing the crude peptide extract, was carefully

collected.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The crude extract

was subjected to a two-step RP-HPLC purification process.

Step 1 (Initial Separation): The extract was loaded onto a C18 RP-HPLC column and

eluted with a linear gradient of an organic solvent (e.g., acetonitrile) in an aqueous acidic

solution (e.g., 0.1% trifluoroacetic acid). Fractions were collected and assayed for

cardioactivity.

Step 2 (Final Purification): The bioactive fractions from the first step were pooled and re-

chromatographed on a different RP-HPLC column (e.g., a different stationary phase or

gradient) to achieve purification to homogeneity.

Amino Acid Sequencing
The primary structure of the purified CCAP was determined using a combination of manual and

automated sequencing techniques.

Protocol:

Oxidation of Disulfide Bridge: The disulfide bridge between the cysteine residues was

cleaved by oxidation with performic acid to yield two cysteic acid residues, allowing for linear

sequencing.

Manual Microsequencing: The 4-(N,N-dimethylamino)azobenzene 4'-

isothiocyanate/phenylisothiocyanate double-coupling technique was employed for manual

sequencing of the peptide.

Automated Gas-Phase Sequencing: The oxidized peptide was also subjected to automated

Edman degradation using a gas-phase sequencer to confirm the amino acid sequence.

Confirmation of C-terminal Amidation: The presence of a C-terminal amide group was

confirmed by the peptide's resistance to digestion by carboxypeptidases A and Y. Further

confirmation was achieved by comparing the HPLC retention time of the native peptide with

that of synthetically produced amidated and non-amidated versions.[1][2]
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Semi-Isolated Heart Bioassay
The biological activity of CCAP was assessed using a semi-isolated heart preparation from

Carcinus maenas. This bioassay allowed for the direct measurement of the peptide's effects on

heart contraction rate and force.

Protocol:

Dissection: The heart of a crab was carefully dissected, leaving its connections to the cardiac

ganglion intact.

Perfusion: The isolated heart was placed in a perfusion chamber and continuously

superfused with a physiological saline solution.

Recording: The heart's contractions were monitored using a force transducer connected to a

chart recorder to measure both the frequency (chronotropic effect) and amplitude (inotropic

effect) of the heartbeat.

Application of Peptide: Solutions containing purified native CCAP, synthetic CCAP, or HPLC

fractions were added to the superfusing saline.

Data Analysis: Changes in the heart contraction rate and amplitude in response to the

application of the peptide were recorded and analyzed.

Molecular Biology Techniques for CCAP Research
Modern research on CCAP has been greatly advanced by the application of molecular biology

techniques to study its gene expression and localization.

Reverse Transcription-Polymerase Chain Reaction (RT-
PCR) for Gene Expression Analysis
RT-PCR is used to detect and quantify the expression of the CCAP gene in various tissues.

Protocol:

RNA Extraction: Total RNA is extracted from dissected tissues (e.g., nervous system, midgut)

using a standard RNA isolation kit.
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cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted

RNA using a reverse transcriptase enzyme and specific primers.

PCR Amplification: The CCAP cDNA is then amplified by PCR using gene-specific primers.

Analysis: The PCR products are visualized by gel electrophoresis to confirm the presence

and size of the amplified CCAP transcript. Quantitative RT-PCR (qRT-PCR) can be used for

the relative or absolute quantification of CCAP mRNA levels.

In Situ Hybridization for Localization of CCAP mRNA
In situ hybridization is a powerful technique to visualize the specific location of CCAP mRNA

expression within tissues and even individual cells.

Protocol:

Tissue Preparation: Tissues are fixed (e.g., in paraformaldehyde), embedded (e.g., in

paraffin or frozen in OCT compound), and sectioned.

Probe Synthesis: A labeled antisense RNA probe complementary to the CCAP mRNA is

synthesized by in vitro transcription. The probe is typically labeled with a hapten like

digoxigenin (DIG) or a fluorescent molecule.

Hybridization: The labeled probe is hybridized to the tissue sections, where it binds

specifically to the CCAP mRNA.

Detection:

Chromogenic Detection: If a hapten-labeled probe is used, an antibody conjugated to an

enzyme (e.g., alkaline phosphatase) that recognizes the hapten is applied. A colorimetric

substrate is then added, resulting in a colored precipitate at the site of mRNA localization.

Fluorescent Detection: If a fluorescently labeled probe is used, the signal can be detected

directly using a fluorescence microscope.

Imaging: The tissue sections are imaged to visualize the cellular and subcellular localization

of CCAP mRNA.
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The Multifaceted Roles of CCAP
While initially named for its cardioactive properties, subsequent research has revealed that

CCAP is a pleiotropic neuropeptide with a wide range of functions in arthropods.[4]

Neurotransmitter and Neuromodulator: CCAP acts as a signaling molecule within the central

and peripheral nervous systems.[4]

Hormone: Released into the hemolymph, CCAP functions as a hormone, regulating distant

target tissues.[4]

Regulation of Digestion: In insects like the cockroach Periplaneta americana, CCAP is

involved in digestion by stimulating the release of digestive enzymes such as alpha-amylase

and promoting gut contraction.[4][5]

Moulting (Ecdysis): CCAP plays a crucial role in the moulting process in both crustaceans

and insects.[4]

Reproduction: In the locust Locusta migratoria, CCAP stimulates the contraction of the

oviducts and spermatheca.[4]

Metabolism: CCAP is involved in the regulation of metabolism, including the release of

adipokinetic hormone.[4]

Immune Response: Recent studies in the mud crab Scylla paramamosain suggest that the

CCAP signaling system may be involved in immune responses by activating immune-related

signaling pathways.

The CCAP Signaling Pathway
CCAP exerts its diverse physiological effects by binding to a specific G protein-coupled

receptor (GPCR), known as the CCAP receptor (CCAPR).[6] The activation of CCAPR initiates

a cascade of intracellular signaling events.

The CCAP signaling system is linked to two major second messenger pathways: the cyclic

adenosine monophosphate (cAMP) pathway and the intracellular calcium (Ca2+) pathway.[6]
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cAMP Pathway: Upon CCAP binding, the activated CCAPR interacts with a stimulatory G

protein (Gs), which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes

the conversion of ATP to cAMP. The increased intracellular concentration of cAMP then

activates protein kinase A (PKA), which phosphorylates downstream target proteins, leading

to a cellular response.

Ca2+ Pathway: The activated CCAPR can also couple to a Gq protein, which activates

phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into

inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the

endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. The rise in

intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which then

phosphorylates its target proteins.

Recent evidence also suggests a potential link between CCAP signaling and the mitogen-

activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways,

particularly in the context of the immune response in crustaceans.

Quantitative Data Summary
The following tables summarize some of the quantitative data available in the literature

regarding the physiological effects of CCAP.

Table 1: Cardioacceleratory Effects of CCAP

Species Preparation
CCAP
Concentration

Effect Reference

Carcinus

maenas

Semi-isolated

heart
Not specified

Potent positive

inotropic and

chronotropic

effects

[1][2]

Callinectes

sapidus

Intact working

heart
Dose-dependent

Strong positive

inotropic and

chronotropic

effects
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Table 2: Effects of CCAP on Gut Function

Species Tissue
CCAP
Concentration

Effect Reference

Periplaneta

americana
Midgut Dose-dependent

Stimulation of

foregut, midgut,

and hindgut

contraction

[5]

Periplaneta

americana
Midgut Not specified

Elevation of

alpha-amylase

activity

[5]

Table 3: CCAP Expression Levels

Species Tissue CCAP Content Reference

Carcinus maenas Pericardial Organs 30-40 pmol per animal [1][2]

Visualizations of Key Processes
To further illustrate the concepts discussed in this guide, the following diagrams, generated

using the DOT language for Graphviz, depict the experimental workflow for the initial discovery

of CCAP and its signaling pathway.
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Peptide Extraction

Purification

Characterization

1. Dissection of Pericardial Organs
(Carcinus maenas)

2. Homogenization
(Acidic Solvent)

3. Centrifugation

4. Collection of Supernatant
(Crude Extract)

5. First RP-HPLC Separation

6. Bioassay of Fractions
(Semi-isolated Heart)

7. Second RP-HPLC Purification
(of active fractions)

8. Purified CCAP

9. Amino Acid Sequencing
(Manual & Automated)

11. Physiological Characterization
(Cardioacceleratory Effects)

10. Structure Determination
(PFCNAFTGC-NH2)

Click to download full resolution via product page

Caption: Experimental workflow for the discovery of CCAP.
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CCAP Signaling Pathway
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Caption: CCAP signaling pathway via GPCR activation.
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Conclusion and Future Directions
The discovery of crustacean cardioactive peptide marked a significant advancement in our

understanding of neurohormonal regulation in invertebrates. From its initial identification as a

potent cardioaccelerator, the known functions of CCAP have expanded to encompass a wide

array of critical physiological processes. The high degree of conservation of CCAP and its

receptor across diverse arthropod species underscores its fundamental importance.

Future research will likely focus on further dissecting the downstream targets of the CCAP

signaling pathway and exploring its potential as a target for the development of novel

pesticides or as a model for understanding G protein-coupled receptor signaling in general. The

continued application of advanced molecular and proteomic techniques will undoubtedly

uncover even more intricacies of this remarkable neuropeptide and its role in arthropod biology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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